5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
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Description
Scientific Research Applications
Nitric Oxide Synthase Inhibition
Research highlights the design, synthesis, and evaluation of 1,5-disubstituted indole derivatives as inhibitors of human nitric oxide synthase (nNOS). These compounds exhibit selective inhibitory activity against the human nNOS isoform, with significant selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms. The most potent compound demonstrated an IC50 value of 0.02 μM for human nNOS, showcasing a 96-fold selectivity over eNOS and 850-fold over iNOS (Renton et al., 2011).
Indole Derivative Synthesis
The synthesis of N-substituted derivatives of indole compounds emphasizes the indolization process to introduce amino groups into the benzene ring. This research illustrates the chemical versatility and potential for further functionalization of indole compounds, contributing to the development of new chemical entities (Maklakov et al., 2002).
Chemical Structure and Reactivity
A study on the reaction of a similar indole derivative with pentane-2,4-dione highlights the compound's reactivity, leading to the formation of products that could serve as key intermediates in synthetic organic chemistry. This research provides insights into the compound's structural behavior and potential applications in synthesis (Aghazadeh et al., 2011).
Ligand Binding Affinity
Another application involves the preparation of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives to study their binding affinity to human 5-HT(1B/1D) ligands. High-affinity ligands were identified, suggesting potential applications in neurological research and drug development (Egle et al., 2003).
properties
IUPAC Name |
5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBUOODGXPTQOQ-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Ethyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | |
CAS RN |
209682-64-4 |
Source
|
Record name | 1H-Indole, 5-ethyl-3-(((2R)-1-methyl-2-pyrrolidinyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209682644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-INDOLE, 5-ETHYL-3-(((2R)-1-METHYL-2-PYRROLIDINYL)METHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68TX8Z5QGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.